molecular formula C19H16BrNO4 B11676136 (4E)-4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11676136
M. Wt: 402.2 g/mol
InChI Key: GNRNEQUZWFCDAS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel drugs.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4E)-4-[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-[(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can lead to differences in reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H16BrNO4/c1-3-24-17-14(20)9-12(11-16(17)23-2)10-15-19(22)25-18(21-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b15-10+

InChI Key

GNRNEQUZWFCDAS-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.